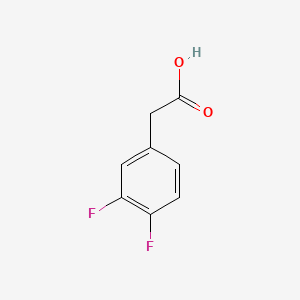

3,4-Difluorophenylacetic acid

描述

3,4-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylacetic acid can be synthesized through several methods. One common approach involves the fluorination of phenylacetic acid derivatives. For instance, the reaction of 3,4-difluorobenzyl chloride with sodium cyanide followed by hydrolysis yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination .

化学反应分析

Types of Reactions: 3,4-Difluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-difluorobenzoic acid.

Reduction: Reduction reactions can convert it to 3,4-difluorophenylethanol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 3,4-Difluorobenzoic acid.

Reduction: 3,4-Difluorophenylethanol.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

3,4-Difluorophenylacetic acid is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals. It has been utilized in developing anti-inflammatory and analgesic drugs. For instance, studies have shown that derivatives of this compound exhibit potential as effective therapeutic agents against conditions such as pain and inflammation .

Case Study:

A recent investigation focused on synthesizing copper(II) complexes using this compound. The resulting compounds demonstrated antioxidant activity and the ability to inhibit alpha-amylase, suggesting potential applications in diabetes management .

Agricultural Chemicals

In agricultural applications, this compound plays a crucial role in formulating herbicides and pesticides. Its efficacy in weed control while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .

Data Table: Herbicides Formulated with this compound

| Herbicide Name | Active Ingredient | Efficacy | Environmental Impact |

|---|---|---|---|

| Diflufenican | This compound | High | Low |

| Fluazifop-P-butyl | This compound | Moderate | Moderate |

Material Science

The compound is also explored for its properties in developing advanced materials such as polymers and coatings. Its unique chemical structure contributes to enhanced thermal and chemical resistance .

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it suitable for applications in aerospace and automotive industries.

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition and receptor binding research. This aids in understanding complex biochemical pathways and interactions between drugs and biological targets .

Case Study:

A study investigated the interaction of synthesized complexes containing this compound with DNA. The results indicated significant binding affinity, suggesting potential applications in anticancer therapies .

Analytical Chemistry

The compound serves as a standard in chromatography and mass spectrometry. It is crucial for accurately identifying and quantifying related compounds in complex mixtures .

Data Table: Analytical Techniques Using this compound

| Technique | Purpose | Application Example |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers | Analysis of pharmaceutical formulations |

| Gas Chromatography (GC) | Volatile compound analysis | Environmental monitoring |

| Mass Spectrometry (MS) | Compound identification | Drug metabolism studies |

作用机制

The mechanism of action of 3,4-difluorophenylacetic acid is primarily related to its role as a precursor in various chemical reactions. Its fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

相似化合物的比较

- 2,4-Difluorophenylacetic acid

- 2,5-Difluorophenylacetic acid

- 3,5-Difluorophenylacetic acid

- 4-Fluorophenylacetic acid

Comparison: 3,4-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical properties and reactivity. Compared to other difluorophenylacetic acids, the 3,4-difluoro derivative exhibits distinct reactivity patterns and is preferred in certain synthetic routes due to its stability and ease of handling .

生物活性

3,4-Difluorophenylacetic acid (DFPA) is a fluorinated derivative of phenylacetic acid, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the biological activity of DFPA, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHFO

- Molecular Weight : 172.13 g/mol

- CAS Number : 658-93-5

- Log P (octanol-water partition coefficient) : 1.43 to 2.52 (indicating moderate lipophilicity)

Antioxidant and Enzyme Inhibition

Recent studies have revealed that DFPA exhibits significant antioxidant properties and can inhibit key enzymes involved in metabolic processes:

- Alpha-Amylase Inhibition : DFPA was evaluated for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate digestion. The synthesized copper(II) complexes of DFPA demonstrated promising inhibitory effects, suggesting potential applications in managing diabetes .

- Antioxidant Activity : The antioxidant capacity of DFPA was assessed through various assays, indicating that it may protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Anticancer Potential

DFPA has been investigated for its anticancer properties:

- DNA Binding Studies : Research utilizing UV-visible spectroscopy and viscometry showed that DFPA can bind to DNA. This interaction is critical as it may influence gene expression and cellular proliferation, making it a candidate for further exploration in cancer therapies .

- Case Study : A study on the effects of DFPA on cancer cell lines revealed that it could induce apoptosis (programmed cell death) in certain types of cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular damage and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of DFPA can be correlated with its chemical structure. Modifications at the fluorine substitution sites influence its potency:

| Compound | Structure | Biological Activity |

|---|---|---|

| DFPA | DFPA Structure | Antioxidant, Alpha-Amylase Inhibitor |

| 3-Fluoro Derivative | 3-Fluoro Derivative | Reduced potency compared to DFPA |

| 2-Fluoro Derivative | 2-Fluoro Derivative | Similar activity profile to DFPA |

Synthesis Methods

DFPA can be synthesized through various methods, including:

- Direct Fluorination : Utilizing fluorinating agents on phenylacetic acid.

- Electrophilic Aromatic Substitution : Introducing fluorine substituents via electrophilic reactions.

These methods have been optimized to yield high purity and yield of DFPA suitable for biological testing.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-difluorophenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of phenylacetic acid precursors or ester hydrolysis. For example, methyl 3,4-difluorophenylacetate (CAS 210530-71-5) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the acid . Reaction optimization, such as controlling temperature (60–80°C) and catalyst selection (e.g., Pd for fluorination), is critical. Side reactions like defluorination or ester degradation can reduce yields, necessitating purity checks via HPLC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare observed mp (e.g., 117–119°C for 2,4-difluorophenylacetic acid) with literature values to assess crystallinity .

- Spectroscopy : ¹⁹F NMR confirms fluorine positions, while IR identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. Calibrate against certified reference standards .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, hexane). Fluorine substituents increase hydrophobicity; logP can be estimated via shake-flask method .

- Stability : Perform accelerated degradation studies under heat (40–60°C), light, and varying pH. Monitor via TLC or LC-MS for decomposition products like defluorinated analogs .

Advanced Research Questions

Q. How does the regioselectivity of fluorination impact the biological activity of this compound derivatives?

- Methodological Answer : Compare 3,4-difluoro with 2,4- or 2,5-difluoro isomers in bioassays. For example, fluorine at the 3,4-positions enhances metabolic stability in drug candidates by blocking cytochrome P450 oxidation. Use computational modeling (e.g., DFT) to analyze electronic effects on binding affinity . Validate with in vitro enzyme inhibition assays (e.g., COX-2) .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Prep : Extract using SPE cartridges (C18 phase) and derivatize with BSTFA for GC-MS detection. Adjust pH to 2–3 to protonate the carboxylic acid .

- LC-MS/MS : Use a HILIC column for polar metabolites. Monitor transitions like m/z 173 → 127 (quantifier) and 173 → 109 (qualifier) to distinguish from isomers .

- Matrix Effects : Spike calibration standards into plasma or tissue homogenates to assess recovery (aim >85%) .

Q. How can computational chemistry guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and interaction persistence .

- QSAR : Correlate substituent positions (meta vs. para) with IC₅₀ values from high-throughput screens .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for difluorophenylacetic acid isomers: How to resolve?

- Methodological Answer : Cross-reference purity data (e.g., 2,4-difluorophenylacetic acid: 117–119°C vs. 123–127°C ). Verify via DSC with controlled heating rates (5°C/min). Impurities (e.g., residual solvents) lower mp; recrystallize from ethyl acetate/hexane and re-test .

Q. Conflicting evidence on metabolic pathways: Does this compound undergo hydroxylation in microbial systems?

- Methodological Answer : Design biotransformation assays using Pseudomonas putida F6 . Monitor metabolites via LC-HRMS; compare fragmentation patterns with 3,4-dihydroxyphenylacetic acid (C₈H₈O₄, m/z 168.0423 ). Use ¹⁸O labeling to confirm hydroxylation sites .

Q. Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch variability .

- Analytical Validation : Follow ICH guidelines for method validation (precision, accuracy, LOD/LOQ) .

- Data Sharing : Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook ) to enhance reproducibility.

属性

IUPAC Name |

2-(3,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAKYFIYUHHCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215985 | |

| Record name | 3,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-93-5 | |

| Record name | (3,4-Difluorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。